
8-氨基己基氨基cAMP
描述
8-Aminohexylamino cAMP is a derivative of the natural signal molecule cyclic adenosine monophosphate (cAMP). It is characterized by the substitution of the hydrogen atom at position 8 of the nucleobase with an aminohexylamino group. This modification enhances its stability and selectivity, making it a valuable tool in biochemical research, particularly in the study of cAMP-dependent protein kinases and phosphodiesterases .
科学研究应用
8-Aminohexylamino cAMP has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in affinity chromatography for the purification of cAMP-dependent proteins.
Biology: The compound is employed in the study of signal transduction pathways involving cAMP-dependent protein kinases.
Medicine: It serves as a tool for investigating the role of cAMP in various physiological processes and diseases.
Industry: The compound is used in the development of diagnostic assays and therapeutic agents
作用机制
Target of Action
The primary target of 8-Aminohexylamino cAMP is the cAMP-dependent protein kinase, also known as protein kinase A (PKA) . PKA is a key enzyme in the cAMP signaling pathway, which regulates numerous cellular responses to external stimuli .
Biochemical Pathways
The activation of PKA by 8-Aminohexylamino cAMP leads to the phosphorylation of various proteins, altering their activity and thereby affecting multiple biochemical pathways . These pathways include those involved in metabolism, transcription, immune response, and cell cycle regulation .
Result of Action
The activation of PKA by 8-Aminohexylamino cAMP can lead to a variety of cellular effects, depending on the specific proteins that are phosphorylated as a result of PKA activation . These effects can include changes in metabolic activity, alterations in gene expression, modulation of immune responses, and regulation of cell growth and division .
Action Environment
The action of 8-Aminohexylamino cAMP is influenced by various environmental factors. For instance, the compound is chemically stable under conditions of biological systems and media . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form . The compound’s solubility in water and various buffers can also influence its action .
生化分析
Biochemical Properties
8-Aminohexylamino cAMP plays a significant role in biochemical reactions, primarily as an activator of cAMP-dependent protein kinase (PKA). It is highly selective for site B of PKA type I, which allows for synergistic activation when paired with analogues selective for site A . This compound is also resistant to degradation by mammalian cyclic nucleotide-responsive phosphodiesterases, ensuring its stability and prolonged activity in biochemical assays . Additionally, 8-Aminohexylamino cAMP can be immobilized on gels for affinity chromatography, facilitating the purification of cAMP-responsive proteins such as protein kinases and phosphodiesterases .
Cellular Effects
8-Aminohexylamino cAMP influences various cellular processes by modulating cell signaling pathways. It activates PKA, which in turn phosphorylates target proteins, leading to changes in gene expression and cellular metabolism . This compound has been shown to inhibit cell replication in human T lymphocytes by activating PKA type I . Furthermore, it can mimic the effects of luteinizing hormone (LH) in ovarian thecal-interstitial cells, stimulating the production of androsterone and progesterone .
Molecular Mechanism
The molecular mechanism of 8-Aminohexylamino cAMP involves its binding to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits . This activation results in the phosphorylation of various target proteins, which subsequently alter cellular functions. The compound’s resistance to phosphodiesterase-mediated degradation ensures sustained activation of PKA and prolonged downstream effects . Additionally, 8-Aminohexylamino cAMP can be used in combination with other cAMP analogues to selectively activate different PKA isoforms, providing a versatile tool for studying cAMP signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, 8-Aminohexylamino cAMP exhibits high stability and resistance to degradation, making it suitable for long-term studies . Its effects on cellular functions can be observed over extended periods, with sustained activation of PKA and prolonged changes in gene expression and cellular metabolism . The compound’s stability is maintained under various storage conditions, including freeze-dried form for long-term storage .
Dosage Effects in Animal Models
The effects of 8-Aminohexylamino cAMP in animal models vary with dosage. At lower doses, it selectively activates PKA type I, leading to specific cellular responses . At higher doses, it may cause toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies . The compound’s high metabolic stability ensures consistent effects across different dosages .
Metabolic Pathways
8-Aminohexylamino cAMP is involved in metabolic pathways related to cAMP signaling. It interacts with enzymes such as PKA and phosphodiesterases, modulating their activity and influencing metabolic flux . The compound’s resistance to degradation by phosphodiesterases ensures sustained activation of cAMP-dependent pathways, leading to prolonged changes in metabolite levels .
Transport and Distribution
Within cells, 8-Aminohexylamino cAMP is transported and distributed through interactions with specific transporters and binding proteins . Its aminohexylamino group enhances its membrane permeability, facilitating its uptake and distribution within various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with cAMP-responsive proteins, ensuring targeted effects on specific cellular processes .
Subcellular Localization
8-Aminohexylamino cAMP exhibits specific subcellular localization, primarily within compartments where cAMP signaling is active . Its interactions with PKA and other cAMP-responsive proteins direct it to specific cellular compartments, such as the cytoplasm and nucleus . This targeted localization enhances its efficacy in modulating cAMP-dependent pathways and ensures precise regulation of cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminohexylamino cAMP involves the introduction of an aminohexylamino group at the 8-position of the adenine ring in cAMP. This is typically achieved through a multi-step process:
Nitration and Reduction: The adenine ring is first nitrated to introduce a nitro group at the 8-position, followed by reduction to form an amino group.
Alkylation: The amino group is then alkylated with a hexylamine derivative to introduce the aminohexylamino side chain.
Cyclization: The modified adenine is then cyclized with ribose and phosphorylated to form the cyclic monophosphate structure.
Industrial Production Methods: Industrial production of 8-Aminohexylamino cAMP follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove impurities and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and stability of the final product.
化学反应分析
Types of Reactions: 8-Aminohexylamino cAMP undergoes various chemical reactions, including:
Oxidation: The aminohexylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aminohexylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or thiols are used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include various substituted derivatives of 8-Aminohexylamino cAMP, which can be further utilized in biochemical assays and research .
相似化合物的比较
8-Bromo cAMP: A brominated derivative of cAMP with similar applications but different stability and selectivity profiles.
8-Piperidino cAMP: A piperidine-substituted cAMP analogue used for selective activation of protein kinase isoforms.
8-Aminohexylamino cGMP: A similar compound with a guanosine base instead of adenine, used in the study of cGMP-dependent pathways.
Uniqueness: 8-Aminohexylamino cAMP is unique due to its high metabolic stability and site selectivity, making it a preferred choice for specific biochemical applications. Its ability to selectively activate certain protein kinase isoforms sets it apart from other cAMP analogues.
属性
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-[[amino(pentyl)amino]methyl]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N7O6P/c1-2-3-4-5-22(18)6-10-21-11-14(17)19-8-20-15(11)23(10)16-12(24)13-9(28-16)7-27-30(25,26)29-13/h8-9,12-13,16,24H,2-7,18H2,1H3,(H,25,26)(H2,17,19,20)/t9-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPSJZOUBIGSHY-RVXWVPLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN(CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960386 | |
| Record name | 6-{6-Amino-8-[(1-pentylhydrazinyl)methyl]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39824-30-1 | |
| Record name | 8-Aminohexylamino cAMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039824301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{6-Amino-8-[(1-pentylhydrazinyl)methyl]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 8-Aminohexylamino cAMP, and how does its structure influence its selectivity for cAMP-dependent protein kinase (PKA) type I?
A1: 8-Aminohexylamino cAMP is a site-selective analog of cyclic adenosine monophosphate (cAMP) that preferentially activates PKA type I. This selectivity stems from its structural modification – the 8-aminohexylamino group – which enhances its binding affinity for the type I regulatory subunit (RI) of PKA compared to the type II regulatory subunit (RII). [, , , ]. Upon binding to RI, 8-Aminohexylamino cAMP induces a conformational change that releases the catalytic subunit of PKA, allowing it to phosphorylate downstream targets and initiate various cellular processes. [, , , ].
Q2: How can the synergistic effects of 8-Aminohexylamino cAMP with other cAMP analogs help to elucidate the role of different PKA isozymes in specific cellular responses?
A2: Researchers utilize 8-Aminohexylamino cAMP in combination with other site-selective cAMP analogs, such as N6-benzoyl-cAMP, to selectively activate specific PKA isozymes. By observing the synergistic effects on cellular responses like steroidogenesis or protein secretion, researchers can determine the relative contribution of each PKA type to a particular pathway. For example, in rat Leydig cells, the synergistic increase in androgen production observed when 8-Aminohexylamino cAMP was paired with N6-benzoyl-cAMP confirmed the involvement of both PKA type I and type II in steroidogenesis. []. Similarly, in rat Sertoli cells, combining 8-Aminohexylamino cAMP with N6-benzoyl-cAMP helped establish the predominant role of PKA type I in cAMP-dependent tissue-type plasminogen activator secretion. [].
Q3: Research indicates that 8-Aminohexylamino cAMP can overcome compartmentalization of PKA type I. Could you elaborate on this phenomenon and its implications?
A3: Studies suggest that PKA type I can be compartmentalized within cells, limiting its access to endogenously produced cAMP. Interestingly, 8-Aminohexylamino cAMP, due to its high affinity for PKA type I, can effectively activate this isozyme even when paired with agents that stimulate endogenous cAMP production, like forskolin or luteinizing hormone. [, ]. This ability to overcome compartmentalization makes 8-Aminohexylamino cAMP a valuable tool for investigating the specific roles of PKA type I in cellular processes where its activity might be spatially restricted.
Q4: How does the use of 8-Aminohexylamino cAMP in oocyte research contribute to our understanding of the mechanisms governing meiotic arrest and resumption?
A4: Research using 8-Aminohexylamino cAMP has provided valuable insights into the complex interplay of PKA isozymes in regulating oocyte maturation. Studies show that 8-Aminohexylamino cAMP effectively maintains meiotic arrest in denuded oocytes, supporting the role of PKA type I in this process []. Conversely, analogs preferentially activating PKA type II, or combinations leading to its selective activation, were more effective in inducing germinal vesicle breakdown and cumulus expansion. []. These findings underscore the differential roles of PKA isozymes within the oocyte-cumulus cell complex and contribute to our understanding of the molecular mechanisms controlling oocyte maturation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


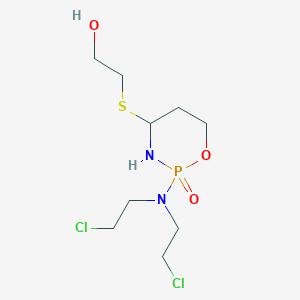
![3-[(1,2,4a,5-Tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1217783.png)
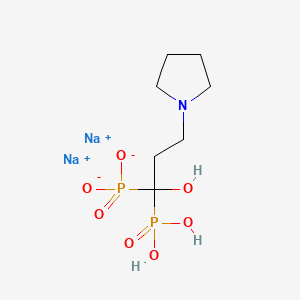

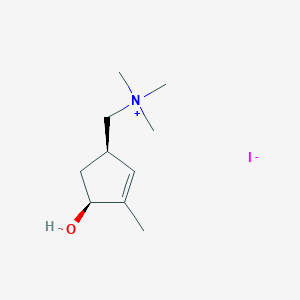
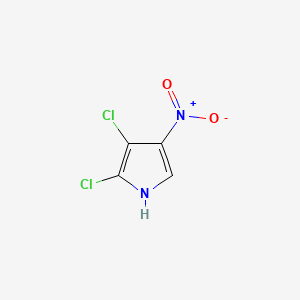



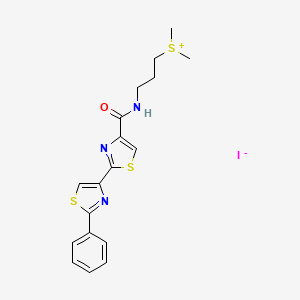
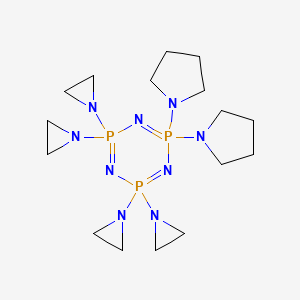
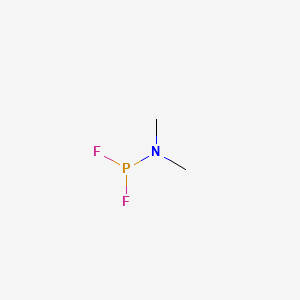
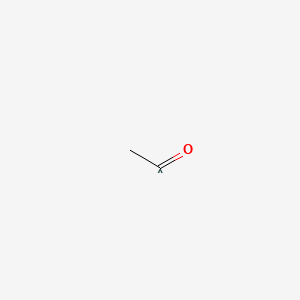
![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)
